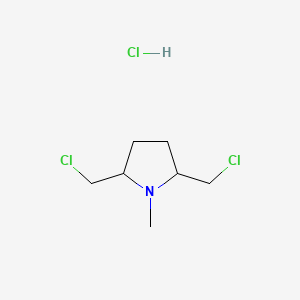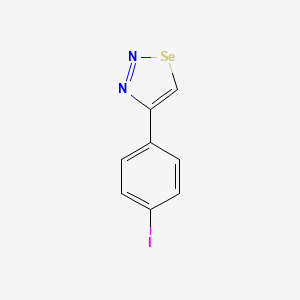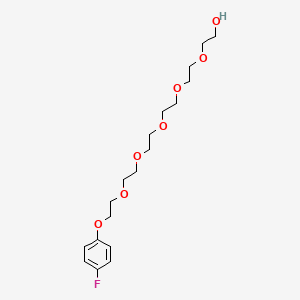
2,5-Bis(chloromethyl)-1-methylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are present in many pharmaceuticals and natural products . This compound is characterized by the presence of two chloromethyl groups at the 2 and 5 positions and a methyl group at the 1 position of the pyrrolidine ring, along with a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the [3 + 2] cycloaddition reaction is a promising approach for constructing five-membered heterocyclic scaffolds like pyrrolidines . This reaction can be catalyzed by organocatalysts, which provide a green chemistry alternative for the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts or other efficient catalytic systems. The use of kinetic resolution protocols can also be employed to obtain enantiomerically pure compounds . These methods ensure high yields and purity, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions typically involve controlled temperatures and the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolidines, while oxidation reactions can produce oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride involves its interaction with molecular targets and pathways. The chloromethyl groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride include other substituted pyrrolidines and pyrroles . These compounds share structural similarities and may exhibit similar chemical reactivity and applications.
Uniqueness
The uniqueness of pyrrolidine, 2,5-bis(chloromethyl)-1-methyl-, hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chloromethyl groups and a methyl group at specific positions on the pyrrolidine ring makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
91912-36-6 |
|---|---|
Molekularformel |
C7H14Cl3N |
Molekulargewicht |
218.5 g/mol |
IUPAC-Name |
2,5-bis(chloromethyl)-1-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13Cl2N.ClH/c1-10-6(4-8)2-3-7(10)5-9;/h6-7H,2-5H2,1H3;1H |
InChI-Schlüssel |
CSXVRNOQBUCLJC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CCC1CCl)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)

![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)




![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)


![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)
